molecular formula C12H17NO2 B3163117 5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde CAS No. 883523-15-7

5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde

Cat. No.: B3163117
CAS No.: 883523-15-7
M. Wt: 207.27 g/mol
InChI Key: RFYIHQCJXTXTEV-UHFFFAOYSA-N
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Description

5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde is a benzaldehyde derivative featuring two key substituents:

  • Ethoxy group at the 2-position (ortho to the aldehyde).
  • Dimethylaminomethyl group at the 5-position (meta to the aldehyde). This compound’s structure combines electron-donating (dimethylamino) and moderately electron-donating (ethoxy) groups, which influence its electronic, steric, and physicochemical properties.

Properties

IUPAC Name

5-[(dimethylamino)methyl]-2-ethoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-15-12-6-5-10(8-13(2)3)7-11(12)9-14/h5-7,9H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFYIHQCJXTXTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-ethoxybenzaldehyde.

    Dimethylaminomethylation: The key step involves the introduction of the dimethylaminomethyl group. This can be achieved through a Mannich reaction, where 2-ethoxybenzaldehyde is reacted with formaldehyde and dimethylamine under acidic conditions to yield the desired product.

Industrial Production Methods: While specific industrial production methods for 5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can also be reduced to form the corresponding alcohol.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as halides or other amines can be used under basic conditions.

Major Products:

    Oxidation: 5-[(Dimethylamino)methyl]-2-ethoxybenzoic acid.

    Reduction: 5-[(Dimethylamino)methyl]-2-ethoxybenzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Synthesis of Complex Molecules: 5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde is used as an intermediate in the synthesis of more complex organic molecules, particularly in the field of medicinal chemistry.

Biology and Medicine:

    Fluorescent Probes: The compound can be used in the synthesis of fluorescent probes for biological imaging due to its ability to form conjugated systems with strong fluorescence properties.

Industry:

    Dyes and Pigments: It can be used in the production of dyes and pigments, where its structural features contribute to the color properties of the final product.

Mechanism of Action

The mechanism of action of 5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde largely depends on its application. In the context of fluorescent probes, the compound interacts with biological molecules, leading to changes in fluorescence that can be detected and analyzed. The dimethylamino group plays a crucial role in the electronic properties of the compound, influencing its interaction with light and other molecules.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Compound Name Substituents (Position) Functional Group Key Properties/Applications
5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde 2-ethoxy, 5-dimethylaminomethyl Aldehyde Potential intermediate for synthesis
Methyl 5-(dimethylamino)-2-nitrobenzoate (CAS 814-131-3) 2-nitro, 5-dimethylaminomethyl Benzoate ester Likely intermediate; nitro group enhances reactivity
5-[(Dimethylamino)methyl]-2-methylaniline (CAS 107600-25-9) 2-methyl, 5-dimethylaminomethyl Aniline (NH₂) Amine functionality enables use in drug synthesis
Triflusulfuron methyl ester Triazine-linked sulfonylurea Methyl benzoate Herbicide (pesticide applications)

Electronic and Steric Effects

  • Aldehyde vs. Ester/Amine Functionality: The aldehyde group in the target compound offers reactivity for condensation or nucleophilic addition, contrasting with the ester group in methyl 5-(dimethylamino)-2-nitrobenzoate (hydrolysis-prone) or the amine in 5-[(dimethylamino)methyl]-2-methylaniline (suitable for diazotization) .
  • However, the ethoxy group’s electron-donating nature may stabilize the aromatic ring during electrophilic substitution .

Physicochemical Properties

  • Solubility: The dimethylaminomethyl group enhances water solubility relative to non-polar analogs like 2-methylaniline derivatives. Ethoxy groups may increase lipophilicity compared to methoxy or nitro substituents .
  • Stability : Aldehydes are prone to oxidation, whereas benzoate esters (e.g., CAS 814-131-3) or anilines (CAS 107600-25-9) exhibit greater stability under ambient conditions .

Biological Activity

5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde is an organic compound that belongs to the class of substituted benzaldehydes. Its unique structure includes a dimethylaminomethyl group at the 5-position and an ethoxy group at the 2-position of the benzaldehyde core. This compound has garnered attention for its potential biological activities, especially in medicinal chemistry and organic synthesis.

The compound is characterized by the following chemical formula: C12_{12}H17_{17}NO2_2. The presence of the dimethylamino group enhances its nucleophilicity, making it reactive in various chemical reactions. Synthetic routes to produce this compound typically involve condensation reactions between appropriate aldehydes and amines, leveraging the reactivity of the dimethylamino group for further functionalization.

Antimicrobial Properties

Recent studies have indicated that derivatives of 5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde exhibit promising antimicrobial activity. For instance, a study focused on arylidene-based quinazolin-4(3H)-one motifs demonstrated that similar compounds showed significant antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans .

Compound MIC (μg/mL) Activity
5-[(Dimethylamino)methyl]-2-ethoxybenzaldehydeTBDPotentially active
2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one1.95 (bacterial)Strong antibacterial
2-methyl-3-((thiophen-2-ylmethylene)amino) quinazolin-4(3H)-one3.90 (fungal)Strong antifungal

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets, such as enzymes or receptors involved in microbial metabolism and growth. The dimethylaminomethyl group may facilitate binding to these targets, altering their activity and leading to cell death in susceptible organisms.

Case Studies

  • Antimicrobial Efficacy : A series of benzaldehyde derivatives, including those related to 5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde, were synthesized and screened for antimicrobial properties. The results showed that most compounds had good binding affinities in molecular docking studies, suggesting their potential as antimicrobial agents .
  • In Silico Analysis : In silico studies involving molecular dynamics simulations indicated that certain derivatives maintained structural stability when bound to target proteins, enhancing their potential as drug candidates .

Applications in Drug Discovery

The unique structure and biological activity of 5-[(Dimethylamino)methyl]-2-ethoxybenzaldehyde suggest its potential as a lead compound in drug discovery. Its derivatives may serve as scaffolds for developing new antimicrobial agents or other therapeutic compounds targeting various biological pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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